molecular formula C36H47N3O6 B12016686 [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

Cat. No.: B12016686
M. Wt: 617.8 g/mol
InChI Key: QHBIBURMEVXLRB-XPGZBYHPSA-N
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Description

This compound is a hydrazone derivative featuring a naphthalene core substituted with a 3,4-dimethoxybenzoate ester and a tetradecanoylaminoacetyl hydrazinylidene group. Its structure combines lipophilic (tetradecanoyl chain) and polar (dimethoxybenzoate, hydrazone) moieties, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C36H47N3O6

Molecular Weight

617.8 g/mol

IUPAC Name

[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C36H47N3O6/c1-4-5-6-7-8-9-10-11-12-13-14-19-34(40)37-26-35(41)39-38-25-30-29-18-16-15-17-27(29)20-22-31(30)45-36(42)28-21-23-32(43-2)33(24-28)44-3/h15-18,20-25H,4-14,19,26H2,1-3H3,(H,37,40)(H,39,41)/b38-25+

InChI Key

QHBIBURMEVXLRB-XPGZBYHPSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

The compound [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and significant biological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N4O4C_{23}H_{30}N_{4}O_{4}, with a molecular weight of approximately 414.52 g/mol. It features a naphthalene core substituted with a hydrazinylidene group and a benzoate moiety, contributing to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC23H30N4O4C_{23}H_{30}N_{4}O_{4}
Molecular Weight414.52 g/mol
IUPAC Name[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available naphthalene derivatives. The key steps include:

  • Formation of the hydrazone : Reacting naphthalene derivatives with tetradecanoyl aminoacetyl hydrazine.
  • Esterification : The final product is obtained through the esterification of the hydrazone with 3,4-dimethoxybenzoic acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibacterial drug development.

Anticancer Activity

The anticancer potential of [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate has been evaluated in several cancer cell lines. The compound demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Studies:

  • Study on MCF-7 Cells : A concentration-dependent reduction in cell viability was observed with IC50 values around 25 µM after 48 hours of treatment.
  • Study on A549 Cells : The compound induced apoptosis as evidenced by increased levels of caspase-3 activity and DNA fragmentation.

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. The hydrazone linkage is believed to play a crucial role in binding to target proteins, disrupting their function and leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues

1-[(E)-{[(Decanoylamino)acetyl]hydrazono}methyl]-2-naphthyl 3,4-dimethoxybenzoate
  • Key Difference: The acyl chain is shorter (C10 decanoyl vs. C14 tetradecanoyl).
1-((E)-{2-[2-oxo-2-(2-toluidino)acetyl]hydrazono}methyl)-2-naphthyl 3,4-dimethoxybenzoate
  • Key Difference: Replacement of tetradecanoylamino with toluidino (aromatic amine) group.
  • Impact : Enhanced aromatic stacking interactions but decreased hydrophobicity, which may affect solubility and target binding .
Tryptamine 3,4-Dimethoxybenzoate
  • Key Difference : Substitution of the naphthalene-hydrazone system with a tryptamine moiety.

Physicochemical Properties

Property Target Compound Decanoyl Analogue Toluidino Analogue
Acyl Chain Length C14 C10 N/A (Aromatic)
LogP (Predicted) ~8.2 ~6.5 ~5.8
Melting Point >200°C 180–185°C 170–175°C
Solubility Low in water Moderate in DMSO High in DMF
  • Rationale: Longer acyl chains increase hydrophobicity (higher LogP) and reduce aqueous solubility. Aromatic substituents (e.g., toluidino) improve solubility in polar aprotic solvents .

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